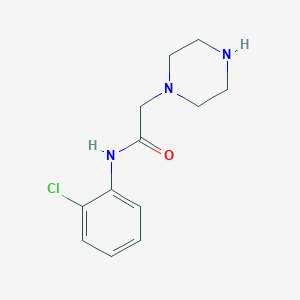
N-(2-chlorophenyl)-2-piperazin-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial and Anticancer Potential
- A study synthesized derivatives related to N-(2-chlorophenyl)-2-piperazin-1-ylacetamide, showing significant antimicrobial activity against various microbes. Additionally, certain compounds demonstrated anticancer activity, indicating potential for development into therapeutic agents (Mehta et al., 2019).
Synthetic Processes and Intermediates
- Research detailed a practical synthesis process for N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, highlighting its scalability for potential pharmaceutical production (Guillaume et al., 2003).
- Another study elaborated on a new manufacturing procedure for cetirizine dihydrochloride using a related intermediate, showcasing the compound's role in drug synthesis (Reiter et al., 2012).
Anticancer and Antituberculosis Studies
- A range of derivates were synthesized and screened for anticancer and antituberculosis activities, with some compounds showing significant effects, highlighting the therapeutic potential of these derivatives (Mallikarjuna et al., 2014).
Antitumor Activity
- A series of derivates bearing the piperazine amide moiety were investigated for antitumor activity against breast cancer cells, with some compounds showing promising results, indicating their potential as antitumor agents (Yurttaş et al., 2014).
Pesticide Potential
- N-derivatives of a compound structurally related to this compound were characterized by X-ray powder diffraction and identified as potential pesticides (Olszewska et al., 2011).
Mécanisme D'action
Target of Action
N-(2-chlorophenyl)-2-piperazin-1-ylacetamide is a complex compound with potential biological activity. Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
For instance, indole derivatives, which share some structural similarities with this compound, have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Compounds with similar structures have been shown to influence a variety of biological activities and pathways . For instance, indole derivatives can affect pathways related to antiviral, anti-inflammatory, and anticancer activities .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level, such as inhibiting the growth of certain cells or interacting with various cellular targets .
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-piperazin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-10-3-1-2-4-11(10)15-12(17)9-16-7-5-14-6-8-16/h1-4,14H,5-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUDTGQBHWMHRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2580318.png)
![{5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanol](/img/structure/B2580319.png)
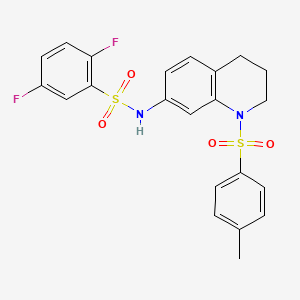

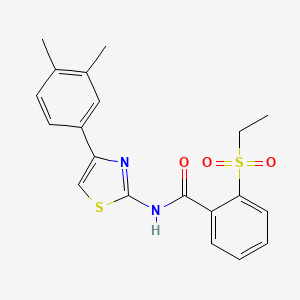
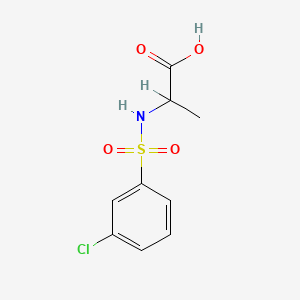
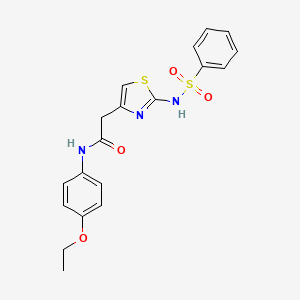
![4-acetyl-N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B2580330.png)
![1-(2-fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2580331.png)
![(Z)-3-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2580332.png)
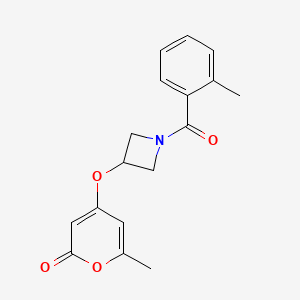

![1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone](/img/structure/B2580338.png)